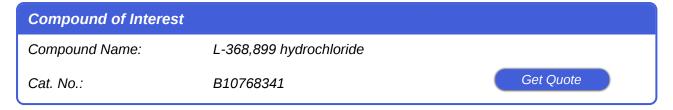


L-368,899 Hydrochloride: Application Notes and Protocols for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR). Initially explored for its potential in managing preterm labor, it has become an invaluable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system. Its ability to cross the blood-brain barrier makes it suitable for studying the central nervous system effects of oxytocin receptor blockade. This document provides detailed application notes, experimental protocols, and purchasing information for **L-368,899 hydrochloride**.

Purchasing Information

L-368,899 hydrochloride is available from several reputable suppliers for research purposes. It is important to note that this product is not for human or veterinary use.

Potential Suppliers:

- Tocris Bioscience
- MedchemExpress
- Cayman Chemical



- Santa Cruz Biotechnology (SCBT)
- R&D Systems
- TargetMol
- Sapphire North America (distributor for Cayman Chemical)
- Benchchem

When purchasing, it is crucial to obtain a certificate of analysis to ensure the purity and identity of the compound. Purity is typically ≥97% as determined by HPLC.

Physicochemical and Handling Properties

Property	Value	Source	
Molecular Weight	591.22 g/mol (hydrochloride salt)		
Molecular Formula	C26H42N4O5S2 · HCI		
Appearance	Solid		
Solubility	Soluble to 100 mM in water and DMSO		
Storage	Store at -20°C. The powder is stable for up to 3 years at -20°C. Stock solutions in solvent can be stored at -80°C for up to 1 year.		

Stock Solution Preparation:

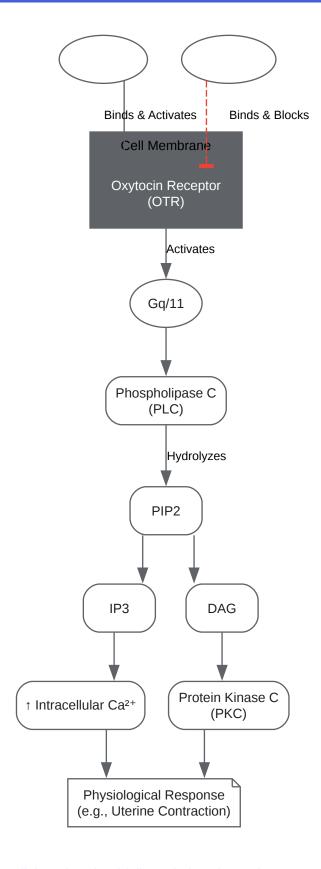
For a 10 mM stock solution, dissolve 5.91 mg of **L-368,899 hydrochloride** in 1 mL of DMSO or water. Sonication may be required to aid dissolution. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.



Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor. It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins. Blockade of OTR activation by L-368,899 inhibits these signaling pathways.





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Figure 1: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.



Quantitative Data

L-368,899 exhibits high affinity and selectivity for the oxytocin receptor. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Binding Affinity (IC50)

Receptor	Species/Tissue	IC50 (nM)	Reference
Oxytocin Receptor	Rat Uterus	8.9	
Oxytocin Receptor	Human Uterus	26	
Vasopressin V _{1a} Receptor	Human Liver	510	
Vasopressin V _{1a} Receptor	Rat Liver	890	
Vasopressin V ₂ Receptor	Human Kidney	960	
Vasopressin V ₂ Receptor	Rat Kidney	2400	

Table 2: In Vivo Efficacy (AD50/ED50)

Assay	Species	Route	AD50/ED50 (mg/kg)	Reference
Inhibition of Oxytocin-induced Uterine Contractions	Rat	i.v.	0.35	
Inhibition of Oxytocin-induced Uterine Contractions	Rat	i.d.	7	



Table 3: Pharmacokinetic Parameters in Rats

Dose (mg/kg)	Route	Bioavaila bility	t ₁ / ₂ (hr)	Plasma Clearanc e (ml/min/k g)	Vdss (L/kg)	Referenc e
5	p.o.	14% (female), 18% (male)	~2	23-36	2.0-2.6 (dog)	
25	p.o.	17% (female), 41% (male)	~2	23-36	3.4-4.9 (dog)	
Not specified	i.v.	-	~2	23-36	2.0-2.6 (dog), 3.4- 4.9 (dog)	

Experimental Protocols Competitive Binding Autoradiography

This protocol is used to determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor.

Materials:

- Frozen brain or tissue sections (e.g., coyote brain, 20 μm thickness) mounted on microscope slides.
- Radioligand for OTR (e.g., ¹²⁵I-ornithine vasotocin analog, ¹²⁵I-OVTA).
- L-368,899 hydrochloride.
- Binding buffer (e.g., 50 mM Tris buffer, pH 7.4).
- Wash buffer (e.g., 50 mM Tris buffer with 2% MgCl₂, pH 7.4).

Methodological & Application



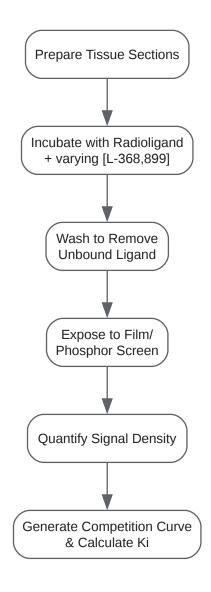


- 0.1% paraformaldehyde in PBS.
- Phosphor imaging screens or autoradiography film.

Procedure:

- Tissue Preparation: Thaw slide-mounted tissue sections at room temperature for 1 hour. Briefly fix in 0.1% paraformaldehyde and rinse twice in Tris buffer.
- Incubation: Co-incubate slides for 1 hour in binding buffer containing a constant concentration of radioligand (e.g., 50 pM ¹²⁵I-OVTA) and varying concentrations of L-368,899 (e.g., 0.1 pM to 10 μM).
- Washing: Remove unbound radioligand by washing the slides twice for 10 minutes each in wash buffer, followed by a brief dip in distilled water.
- Drying and Exposure: Air dry the slides and expose them to a phosphor imaging screen or autoradiography film in the dark.
- Data Analysis: Quantify the density of the radioactive signal. Generate a competition curve by plotting the specific binding of the radioligand as a function of the L-368,899 concentration. The IC₅₀ value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.





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Figure 2: Workflow for Competitive Binding Autoradiography.

In Vivo Uterine Contraction Assay

This assay assesses the in vivo efficacy of L-368,899 in antagonizing oxytocin-induced uterine contractions.

Materials:

- Anesthetized female rats.
- L-368,899 hydrochloride solution for administration (e.g., i.v. bolus).

Methodological & Application



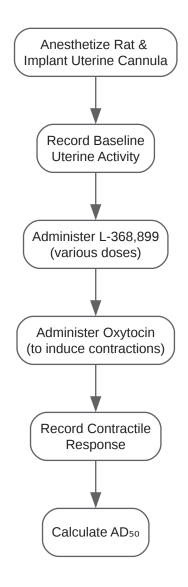


- · Oxytocin solution.
- Intrauterine pressure monitoring equipment (e.g., water-filled balloon-tipped cannula).

Procedure:

- Surgical Preparation: Anesthetize the rat and place a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.
- Baseline Measurement: Record baseline uterine activity.
- Antagonist Administration: Administer L-368,899 at various doses via the desired route (e.g., a single intravenous bolus).
- Oxytocin Challenge: After a set time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions. This challenge can be repeated at various time points to assess the duration of action.
- Data Acquisition and Analysis: Continuously record uterine contractile activity (frequency and amplitude). The integrated area under the curve for a defined period is used to quantify the contractile response. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD₅₀) is calculated.





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Figure 3: Experimental Workflow for In Vivo Uterine Contraction Assay.

Conclusion

L-368,899 hydrochloride is a well-characterized and selective antagonist of the oxytocin receptor. Its utility in both in vitro and in vivo studies makes it a critical tool for researchers investigating the multifaceted roles of the oxytocin system in physiology and behavior. The data and protocols provided here offer a comprehensive guide for the effective use of this compound in a research setting.

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